molecular formula C20H18N6O3S B10754933 Pyrazolopyrimidine 2

Pyrazolopyrimidine 2

Cat. No.: B10754933
M. Wt: 422.5 g/mol
InChI Key: WKJFLAJZSWRICW-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW811168X is a chemical compound known for its potential applications in various scientific fields. It is a pyrazolopyrimidine derivative, which has been studied for its inhibitory effects on certain enzymes, particularly glycogen synthase kinase 3 beta (GSK3β). This compound has shown promise in research related to neurodegenerative diseases, cancer, and other conditions where GSK3β plays a critical role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW811168X involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyrimidine core, followed by functional group modifications to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of GW811168X would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: GW811168X undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

GW811168X has a wide range of scientific research applications:

Mechanism of Action

GW811168X exerts its effects primarily by inhibiting glycogen synthase kinase 3 beta (GSK3β). This enzyme plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting GSK3β, GW811168X can modulate these processes, leading to potential therapeutic benefits in conditions such as Alzheimer’s disease, cancer, and diabetes .

Comparison with Similar Compounds

Uniqueness: GW811168X stands out due to its specific structural modifications, which enhance its potency and selectivity for GSK3β inhibition. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H18N6O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(E)-(4-methylsulfonylphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18N6O3S/c1-29-16-5-3-4-15(10-16)26-20-18(12-24-26)19(21-13-22-20)25-23-11-14-6-8-17(9-7-14)30(2,27)28/h3-13H,1-2H3,(H,21,22,25)/b23-11+

InChI Key

WKJFLAJZSWRICW-FOKLQQMPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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